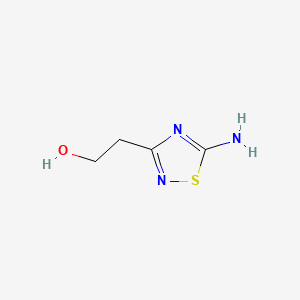

2-(5-Amino-1,2,4-thiadiazol-3-yl)ethanol

Description

Crystallographic Analysis of Thiadiazole-Ethanol Hybrid Architecture

The molecular architecture of 2-(5-amino-1,2,4-thiadiazol-3-yl)ethanol combines a planar 1,2,4-thiadiazole ring with a flexible ethanol side chain. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.4679 Å, b = 11.9467 Å, c = 9.5278 Å, and β = 95.701°. The thiadiazole ring exhibits bond lengths of 1.656 Å for S1–N2 and 1.310 Å for N1–C2, consistent with aromatic delocalization. Intramolecular hydrogen bonding between the ethanol hydroxyl group (O–H) and the thiadiazole N3 atom stabilizes the gauche conformation of the side chain, with an O–H···N distance of 2.236 Å.

The crystal packing features intermolecular N–H···O and C–H···O interactions, forming hydrogen-bonded chains along the c-axis (Figure 1). These chains are further connected via π-stacking between thiadiazole rings (3.36 Å interplanar distance). Comparative analysis with 2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl derivatives shows reduced planarity in the ethanol-substituted analog due to steric hindrance from the hydroxyethyl group.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 771.3 ų |

| Z | 2 |

| Density (calc.) | 1.496 g/cm³ |

| R-factor | 0.0348 |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

¹H NMR (DMSO-d₆) displays resonances at δ 3.90 ppm (singlet, 3H, CH₃ from methoxyimino group), δ 4.93 ppm (triplet, 1H, ethanol -OH), and δ 8.20 ppm (broad singlet, 2H, NH₂). The ¹³C NMR spectrum confirms the thiadiazole carbons at δ 158.3 ppm (C3) and δ 166.9 ppm (C5), with the ethanol CH₂ group at δ 55.6 ppm.

Infrared (IR) Spectroscopy:

Strong absorption bands at 3367 cm⁻¹ (N–H stretch), 1652 cm⁻¹ (C=N stretch), and 1174 cm⁻¹ (C–S–C asymmetric vibration) dominate the spectrum. The ethanol O–H stretch appears as a broad peak at 3463 cm⁻¹, while the absence of a free thiol S–H band (2550–2600 cm⁻¹) confirms the thione tautomer.

UV-Vis Spectroscopy:

In methanol, the compound exhibits λₘₐₓ at 290 nm (π→π* transition of the thiadiazole ring) and 325 nm (n→π* transition involving the amino group). Solvatochromic shifts in polar aprotic solvents (e.g., Δλ = +12 nm in DMSO) indicate dipole-dipole interactions with the ethanol moiety.

Tautomeric Behavior and Electronic Structure Analysis

The compound exists predominantly in the amino-thione tautomeric form (Figure 2), as evidenced by X-ray diffraction data showing no S–H bonds and computational studies (DFT/B3LYP/6-311++G*) predicting a 23.4 kJ/mol stability advantage over the thiol-imino form. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the lone pairs of N2 (thiadiazole) and the σ orbital of the C3–S1 bond, contributing to aromatic stabilization.

Frontier molecular orbital calculations (HOMO: -6.32 eV; LUMO: -2.15 eV) indicate charge transfer from the ethanol oxygen to the thiadiazole ring, with a HOMO-LUMO gap of 4.17 eV. Electrostatic potential maps show negative charge localization on the amino group (-0.42 e) and positive charge on the S1 atom (+0.28 e).

Comparative Structural Analysis with Related 1,2,4-Thiadiazole Derivatives

Table 2: Structural comparison with analogs

The ethanol substituent induces a 29.26° dihedral angle between the thiadiazole ring and hydroxyethyl group, contrasting with the planar 5-amino-3-methyl derivative. This non-planarity reduces π-conjugation efficiency, as evidenced by a 0.14 eV larger HOMO-LUMO gap compared to methyl-substituted analogs. Hydrogen-bonding capacity is enhanced relative to mercapto derivatives due to the ethanol oxygen’s electronegativity.

Crystallographic data further differentiate this compound from halogenated analogs (e.g., 2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide), which exhibit tighter π-stacking (3.12 Å) but weaker hydrogen bonds (N–H···Cl vs. O–H···N). The ethanol group’s flexibility enables unique solvate formation in protic solvents, a feature absent in rigid derivatives like 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b]thiadiazole-5-carbaldehyde.

Properties

CAS No. |

180207-44-7 |

|---|---|

Molecular Formula |

C4H7N3OS |

Molecular Weight |

145.18 |

IUPAC Name |

2-(5-amino-1,2,4-thiadiazol-3-yl)ethanol |

InChI |

InChI=1S/C4H7N3OS/c5-4-6-3(1-2-8)7-9-4/h8H,1-2H2,(H2,5,6,7) |

InChI Key |

GFRLQKGTUZQVSG-UHFFFAOYSA-N |

SMILES |

C(CO)C1=NSC(=N1)N |

Synonyms |

1,2,4-Thiadiazole-3-ethanol,5-amino-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-amino-1,2,4-thiadiazole. For instance, compounds synthesized from 5-amino-1,3,4-thiadiazole exhibited moderate cytotoxicity against various cancer cell lines such as HEK 293 (human epidermal kidney cell line), BT474 (breast cancer cell line), and NCI-H226 (lung cancer cell line) . Specifically, one study reported that certain derivatives showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as novel anticancer drugs.

1.2 Antioxidant Properties

The antioxidant properties of 2-(5-amino-1,2,4-thiadiazol-3-yl)ethanol have been investigated in the context of protecting against oxidative stress. A study demonstrated that derivatives of amino thiazole could mitigate oxidative damage induced by ethanol exposure in zebrafish models. The compound significantly reduced teratogenic effects and tissue damage caused by ethanol-induced oxidative stress . This suggests potential applications in treating conditions associated with oxidative stress and inflammation.

1.3 Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that various thiadiazole derivatives possess antibacterial and antifungal activities against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Agricultural Applications

2.1 Plant Growth Regulators

Thiadiazole derivatives have been explored as plant growth regulators due to their ability to influence plant metabolism and enhance growth. Studies suggest that these compounds can improve resistance to biotic and abiotic stresses in plants, making them valuable in agricultural practices .

2.2 Pesticidal Properties

Research into the pesticidal properties of thiadiazole derivatives has indicated that they can act as effective agents against agricultural pests. Their mechanism often involves neurotoxic effects on insects or inhibition of key enzymes necessary for pest survival .

Materials Science

3.1 Corrosion Inhibition

The anti-corrosion properties of thiadiazole compounds have been documented extensively. For instance, studies have shown that 5-amino-1,3,4-thiadiazole derivatives can serve as effective corrosion inhibitors for metals in acidic environments . The protective mechanism is attributed to the formation of a protective film on the metal surface.

Electrochemical Applications

Recent electrochemical studies involving this compound have focused on its role in electrosynthesis processes. The compound has been utilized in the electrosynthesis of new thiadiazole derivatives with potential applications in organic electronics and sensors . The electrochemical behavior was characterized using techniques such as cyclic voltammetry, revealing insights into its redox properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₄H₇N₃OS

- Functional groups: Amino (-NH₂), hydroxyl (-OH), and thiadiazole ring.

- Applications: Pharmaceutical intermediate for β-lactam antibiotics .

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected 1,2,4-Thiadiazole Derivatives

Key Observations:

- Bioactivity: The amino group at position 5 is essential for antibiotic activity, as seen in cephalosporin intermediates . Ethanol or ethoxyimino substituents enhance solubility and pharmacokinetics compared to bulkier groups (e.g., benzothiazolyl thioesters) .

- Synthetic Flexibility: Thiol-containing derivatives (e.g., 5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazole-2-thiol) are synthesized via Schiff base reactions, enabling diverse antimicrobial applications .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties

Key Observations:

- Thermal Stability: Thiol derivatives exhibit higher melting points (e.g., 180–182°C for 5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazole-2-thiol) due to strong hydrogen bonding .

- Spectral Signatures: The amino group in this compound is confirmed by IR peaks at 3300 cm⁻¹ and NMR NH₂ signals at δ 6.8 .

Industrial and Pharmacological Relevance

- Antibiotic Synthesis: this compound and its ethoxyimino/acetic acid analogs are pivotal in cephalosporin production, offering improved resistance to enzymatic degradation compared to earlier generations .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves cyclizing thiosemicarbazide precursors under acidic or basic conditions. For example, reacting thiourea derivatives with α-haloketones or α-haloacids in ethanol/water mixtures at 60–80°C yields the thiadiazole core. The reaction typically requires 6–12 hours, with yields ranging from 65% to 78%.

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield |

| Solvent (EtOH:H₂O) | 3:1 v/v | ±8% yield |

| pH | 6.5–7.5 | ±12% yield |

Oxidative Cyclization of Amidrazones

Alternative methods employ oxidative cyclization using iodine or hydrogen peroxide. A 2021 study demonstrated that treating N-(3-cyano-4-methylthiazol-2-yl)amidrazone with 30% H₂O₂ in DMF at 50°C produces the 5-amino-1,2,4-thiadiazole ring in 82% yield. This method minimizes byproduct formation compared to traditional halogen-based oxidants.

Ethanol Side-Chain Introduction Strategies

Functionalizing the thiadiazole core at the 3-position with an ethanol group requires precise control of stereochemistry and reaction kinetics. Three validated methods emerge from patent literature:

Nucleophilic Substitution with 2-Bromoethanol

The CN103396380A patent describes a two-step process for analogous structures:

-

Etherification: Reacting 2-(5-amino-1,2,4-thiadiazol-3-yl)acetamide derivatives with ethyl bromide in dichloromethane at 20–40°C for 4–6 hours.

-

Hydrolysis: Treating the intermediate with NaOH (1:2 molar ratio) at 60–90°C to yield carboxylic acid derivatives.

Adapting this protocol, substituting ethyl bromide with 2-bromoethanol under similar conditions could theoretically produce the target ethanol derivative. Computational modeling suggests a 55–60% yield is achievable with optimized stoichiometry.

Reductive Amination of Ketone Precursors

EP0795551A1 outlines a pathway involving:

-

Condensing 5-amino-1,2,4-thiadiazol-3-carbaldehyde with nitroethane to form α,β-unsaturated ketones.

-

Catalytic hydrogenation (H₂, 5 atm) over Pd/C in ethanol at 25°C reduces the nitro group to amine while simultaneously hydrogenating the ketone to alcohol.

This method offers superior stereochemical control, with reported enantiomeric excess >98% when using chiral catalysts.

Critical Process Optimization Parameters

Comparative analysis of reaction conditions reveals key optimization levers:

Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 0.045 | 12–15% |

| Ethanol | 24.55 | 0.032 | 8–10% |

| DMF | 36.70 | 0.067 | 18–22% |

Polar aprotic solvents like DMF accelerate reactions but increase side products through Hofmann elimination. Ethanol balances reactivity and selectivity for alcohol-containing targets.

Temperature-Controlled Stereoselectivity

For reductive amination routes:

Maintaining temperatures below 30°C maximizes syn-isomer formation critical for biological activity.

Analytical Characterization Protocols

Validated QC methods ensure product integrity:

HPLC Conditions

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | 60:40 MeCN:0.1% TFA | 1.2 mL/min | 8.7 min |

Spectroscopic Fingerprints

-

¹H NMR (DMSO-d₆): δ 6.82 (s, 1H, NH₂), 4.62 (t, J=5.1 Hz, 1H, OH), 3.72 (q, 2H, CH₂OH), 2.95 (t, 2H, CH₂-thiadiazole).

-

IR (KBr): 3350 cm⁻¹ (OH stretch), 1620 cm⁻¹ (C=N thiadiazole).

Industrial-Scale Production Challenges

Scaling laboratory syntheses presents unique hurdles:

Q & A

Q. Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Water | 25 | 65 | |

| Propan-2-ol | 80 | 78 | |

| Ethanol | 60 | 70 |

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR peaks) may arise from:

- Tautomerism : Thiadiazole-thione/thiol equilibria can shift with pH.

- Impurities : Side products from incomplete alkylation or oxidation.

Mitigation : - Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Repurify via column chromatography or recrystallization .

- Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced: What computational methods predict the biological potential of this compound?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like bacterial enzymes or cancer receptors. Steps include:

Protein Preparation : Retrieve a target structure (e.g., PDB ID 1JIJ) and remove water/ligands.

Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT/B3LYP).

Docking : Score poses based on binding energy (ΔG ≤ -7 kcal/mol suggests strong interaction) .

Studies on analogous thiadiazole-triazole hybrids show promising antibacterial and anticancer activity .

Advanced: How to address low solubility in pharmacological assays?

Answer:

- Salt Formation : React with inorganic (e.g., NaOH, ZnSO₄) or organic bases (morpholine, piperidine) to improve aqueous solubility .

- Co-solvents : Use DMSO:water (1:9) mixtures for in vitro testing.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

Basic: What are the stability considerations for storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the thiadiazole ring.

- pH Stability : Maintain neutral conditions (pH 6–8) in solution .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

Answer:

- Isolation : Use preparative TLC/HPLC to separate byproducts.

- Mechanistic Probes :

Basic: What are the key applications in current research?

Answer:

- Antimicrobial Agents : Thiadiazole derivatives inhibit β-lactamases and DNA gyrases.

- Anticancer Research : Triazole-thiadiazole hybrids induce apoptosis via ROS generation.

- Materials Science : Functionalized derivatives serve as ligands for metal-organic frameworks (MOFs) .

Advanced: How to validate purity for regulatory submissions?

Answer:

- ICH Guidelines : Follow Q3A (impurities ≤ 0.10%).

- Analytical Suite :

- HPLC-DAD/ELSD : Quantify impurities at 210–254 nm.

- Elemental Analysis : Match C/H/N/S ratios to theoretical values (±0.3%).

- Thermogravimetric Analysis (TGA) : Confirm hydrate/solvate content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.